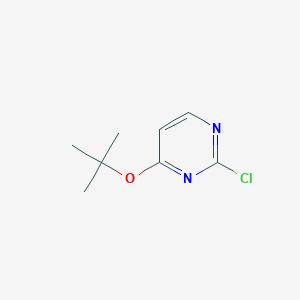

4-(tert-Butoxy)-2-chloropyrimidine

Overview

Description

Synthesis Analysis

The synthesis of tert-butyl substituted compounds involves various strategies, including electrochemical methods and microwave-assisted syntheses. For instance, the electrochemical oxidation of 4-tert-butylcatechol in the presence of barbituric acid derivatives leads to the formation of spiropyrimidine derivatives, indicating a potential pathway for the synthesis of pyrimidine compounds with tert-butyl groups . Additionally, microwave-assisted synthesis has been described as an efficient method for producing tert-butyl substituted pyrimidine derivatives, suggesting that similar methods could be applicable for synthesizing 4-(tert-Butoxy)-2-chloropyrimidine .

Molecular Structure Analysis

The molecular structure of tert-butyl substituted compounds can be complex, as seen in the crystal structure of a tert-butyl substituted pyridazinone, which exhibits inter- and intramolecular hydrogen bonding . This suggests that 4-(tert-Butoxy)-2-chloropyrimidine may also exhibit specific structural features such as hydrogen bonding, which could influence its chemical behavior and interactions.

Chemical Reactions Analysis

Tert-butyl groups can influence the reactivity of compounds in various ways. For example, the addition of 4-tert-butylpyridine to redox electrolytes in dye-sensitized solar cells affects the surface charge of TiO2 and decreases electron recombination, which is indicative of the impact that tert-butyl groups can have on chemical reactions . This implies that the tert-butoxy group in 4-(tert-Butoxy)-2-chloropyrimidine could similarly affect its reactivity in chemical processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl substituted compounds can vary widely. The presence of tert-butyl groups can affect properties such as solubility, boiling point, and stability. For instance, the presence of tert-butyl groups in terpyridyl derivatives has been shown to facilitate the synthesis of bifunctional chelates, which could be relevant to the properties of 4-(tert-Butoxy)-2-chloropyrimidine . Additionally, the antibacterial and anti-inflammatory activities of tert-butyl substituted pyrimidine derivatives suggest that 4-(tert-Butoxy)-2-chloropyrimidine may also possess biological activities worth exploring .

Safety and Hazards

Future Directions

The future directions in the research of compounds similar to 4-(tert-Butoxy)-2-chloropyrimidine could involve further investigation into their synthesis, characterization, and potential applications . For instance, the synthesis of well-defined poly(styrene)-b-poly(p-tert-butoxystyrene) multiblock copolymer from poly(alkoxyamine) macroinitiator represents a novel approach in this field .

Mechanism of Action

Target of Action

Compounds with a tert-butoxy group are known to be involved in radical chain reactions . These reactions usually occur in solutions maintained at or below 110°C .

Mode of Action

The mode of action of 4-(tert-Butoxy)-2-chloropyrimidine is likely related to its involvement in radical chain reactions . The tert-butoxy group in the compound can initiate a reaction under certain conditions, often containing a weak sigma bond that cleaves thermally to generate a pair of radicals . This process is known as thermal initiation .

Biochemical Pathways

The tert-butyl group, which is part of the tert-butoxy group in the compound, is known to have implications in biosynthetic and biodegradation pathways .

Result of Action

Compounds involved in radical chain reactions can lead to significant changes at the molecular level, potentially affecting cellular functions .

Action Environment

The action, efficacy, and stability of 4-(tert-Butoxy)-2-chloropyrimidine can be influenced by various environmental factors. For instance, the temperature of the solution in which the compound is present can affect the initiation of radical chain reactions . Additionally, the presence of other compounds and the pH of the solution can also influence the compound’s action .

properties

IUPAC Name |

2-chloro-4-[(2-methylpropan-2-yl)oxy]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O/c1-8(2,3)12-6-4-5-10-7(9)11-6/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZFBNKHDNDRSQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=NC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201270315 | |

| Record name | 2-Chloro-4-(1,1-dimethylethoxy)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201270315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

614729-28-1 | |

| Record name | 2-Chloro-4-(1,1-dimethylethoxy)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=614729-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-(1,1-dimethylethoxy)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201270315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-bromophenyl)-2-phenyl-1H-benzo[d]imidazole](/img/structure/B1290028.png)

![2-Chloro-6,7-dihydrobenzo[b]thiophen-4(5H)-one](/img/structure/B1290029.png)